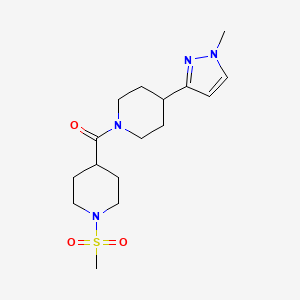

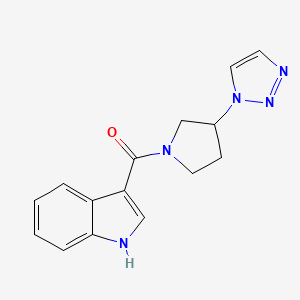

![molecular formula C18H19N3O5S2 B2705831 N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide CAS No. 923121-80-6](/img/structure/B2705831.png)

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide, also known as DB844, is a benzothiazole compound that exhibits potent antimicrobial activity against various pathogens, including Mycobacterium tuberculosis, the causative agent of tuberculosis. DB844 has been identified as a promising lead compound for the development of new drugs to combat tuberculosis, which remains a major global health threat.

科学的研究の応用

Therapeutic Potential and Drug Discovery N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide, as part of the benzothiazole derivatives, has significant implications in the field of medicinal chemistry due to its broad spectrum of pharmacological activities. Benzothiazoles are known for their antimicrobial, analgesic, anti-inflammatory, antidiabetic activities, and particularly, their potential as antitumor agents. The structural simplicity and ease of synthesis of benzothiazoles, including compounds similar to N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide, provide a valuable scaffold for the development of new therapeutic agents. These compounds have been the focus of drug discovery efforts, especially in the development of treatments for various cancers. The 2-arylbenzothiazole moiety, in particular, is under extensive research for its antitumor properties, emphasizing the significance of benzothiazole derivatives in the area of oncology and pharmaceutical research (Kamal, Ali Hussaini Syed, & Malik Mohammed, 2015).

Structural Modifications for Chemotherapeutics Recent advancements in the structural modifications of benzothiazole scaffolds, including those related to N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide, have led to the development of various series of benzothiazoles as new antitumor agents. These modifications aim to enhance the biological profile and synthetic accessibility of benzothiazoles, making them attractive candidates for chemotherapeutic applications. Benzothiazole conjugates, in particular, have shown promise in displaying synergistic effects, suggesting their potential in drug combination strategies to permit lower doses and the development of new generation drugs. Despite promising results in clinical studies regarding their efficacy against tumors, comprehensive toxicity characterization is necessary for their safe use as cancer treatment agents (Ahmed et al., 2012).

Antimicrobial and Antiviral Agents Benzothiazole derivatives, such as N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide, have demonstrated significant antimicrobial and antiviral capabilities, addressing the growing concern of multi-drug resistant pathogens and emergent diseases like COVID-19. Research into benzothiazole molecules and their derivatives has suggested their potential as active candidates in the discovery of new antimicrobial or antiviral agents for clinical development. Schiff bases, azo dyes, and metal complexes of benzothiazole derivatives have exhibited various modes of action against microorganisms or viruses, highlighting their importance in the development of future antimicrobial and antiviral therapies (Elamin, Abd Elrazig Salman Abd Elaziz, & Abdallah, 2020).

特性

IUPAC Name |

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S2/c1-21(2)28(23,24)11-8-9-13-15(10-11)27-18(19-13)20-17(22)12-6-5-7-14(25-3)16(12)26-4/h5-10H,1-4H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPQEGLFDHTAQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C(=CC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

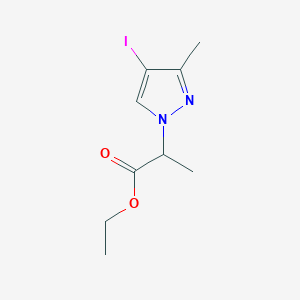

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2705748.png)

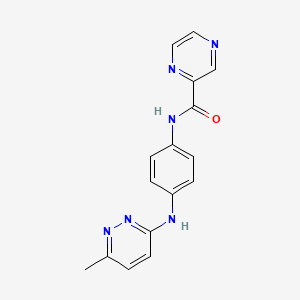

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyanobenzamide](/img/structure/B2705751.png)

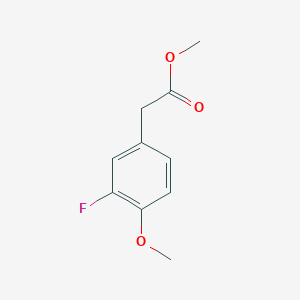

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2705752.png)

![N-[4-(difluoromethoxy)phenyl]-4-phenylpiperazine-1-carbothioamide](/img/structure/B2705753.png)

![1-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]piperidine-2,6-dione](/img/structure/B2705759.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2705764.png)

![10-(4-Ethoxyphenyl)-1-methyl-3-(3-methylbutyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2705767.png)